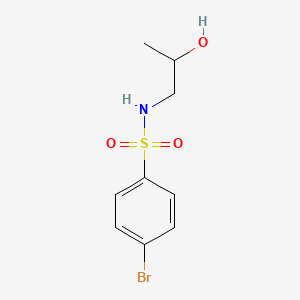

4-bromo-N-(2-hydroxypropyl)benzenesulfonamide

Description

4-bromo-N-(2-hydroxypropyl)benzenesulfonamide is an organic compound with the molecular formula C9H12BrNO3S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-bromo and a 2-hydroxypropyl group

Properties

IUPAC Name |

4-bromo-N-(2-hydroxypropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3S/c1-7(12)6-11-15(13,14)9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQXWVNSTHQASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxypropyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The sulfonamide group can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an activating agent.

Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.

Major Products Formed

Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding amine or alcohol.

Scientific Research Applications

4-bromo-N-(2-hydroxypropyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Biological Studies: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxypropyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the sulfonamide group allows it to form strong hydrogen bonds with biological molecules, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

- 4-bromo-N,N-bis(2-hydroxypropyl)benzenesulfonamide

- 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide

- 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

Uniqueness

4-bromo-N-(2-hydroxypropyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a 2-hydroxypropyl group. This combination of functional groups can impart specific chemical and biological properties, making it distinct from other benzenesulfonamide derivatives.

Biological Activity

4-bromo-N-(2-hydroxypropyl)benzenesulfonamide is an organic compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This compound is a derivative of benzenesulfonamide, characterized by the presence of a bromine atom and a 2-hydroxypropyl substituent. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic development.

- Molecular Formula : C9H12BrNO3S

- IUPAC Name : this compound

- Molecular Weight : 193.16 g/mol

The compound's structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological molecules, particularly enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, contributing to its pharmacological effects.

Antimicrobial Activity

Research has shown that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. In studies evaluating similar compounds, it was found that certain benzenesulfonamide derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, one study reported a minimum inhibitory concentration (MIC) of 6.72 mg/mL for E. coli and 6.63 mg/mL for S. aureus using related sulfonamides .

Anti-inflammatory Activity

This compound and its analogs have been evaluated for their anti-inflammatory effects. In animal models, compounds with similar structures showed significant inhibition of carrageenan-induced edema, suggesting potential use in treating inflammatory conditions .

Carbonic Anhydrase Inhibition

Recent studies have highlighted the role of sulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), which are important therapeutic targets in various diseases. Compounds similar to this compound have demonstrated selectivity for specific CA isoforms, indicating their potential in treating conditions like glaucoma and certain cancers .

Study on Anticancer Properties

A notable study investigated the anticancer effects of benzenesulfonamide derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain analogs induced apoptosis significantly more than controls, demonstrating the potential for these compounds in cancer therapy .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.